![molecular formula C11H15N3O3 B14200039 N-{4-[(2-Aminoethyl)carbamoyl]phenyl}glycine CAS No. 919771-84-9](/img/structure/B14200039.png)
N-{4-[(2-Aminoethyl)carbamoyl]phenyl}glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[(2-Aminoethyl)carbamoyl]phenyl}glycine is a synthetic organic compound characterized by the presence of an aminoethylcarbamoyl group attached to a phenyl ring, which is further connected to a glycine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-Aminoethyl)carbamoyl]phenyl}glycine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-nitrophenylglycine with ethylenediamine under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
N-{4-[(2-Aminoethyl)carbamoyl]phenyl}glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and carbamoyl groups can participate in nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in enzyme inhibition and protein binding studies.
Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of N-{4-[(2-Aminoethyl)carbamoyl]phenyl}glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
相似化合物的比较
Similar Compounds
- N-(4-Bromophenyl)glycine
- N-(4-Chlorophenyl)glycine
- N-(4-Methylphenyl)glycine
Uniqueness
N-{4-[(2-Aminoethyl)carbamoyl]phenyl}glycine is unique due to the presence of the aminoethylcarbamoyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanisms of action.
属性
CAS 编号 |
919771-84-9 |
|---|---|
分子式 |
C11H15N3O3 |
分子量 |
237.25 g/mol |
IUPAC 名称 |
2-[4-(2-aminoethylcarbamoyl)anilino]acetic acid |
InChI |
InChI=1S/C11H15N3O3/c12-5-6-13-11(17)8-1-3-9(4-2-8)14-7-10(15)16/h1-4,14H,5-7,12H2,(H,13,17)(H,15,16) |
InChI 键 |
YFNWHHPQPWQRNE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)NCCN)NCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,3'-Methylenebis[1-(4-bromobutyl)-2-(4-bromophenyl)-1H-indole]](/img/structure/B14199959.png)

![2-Amino-5-{[(3-bromopyrazin-2-yl)amino]methyl}phenol](/img/structure/B14199966.png)
methanone](/img/structure/B14199972.png)
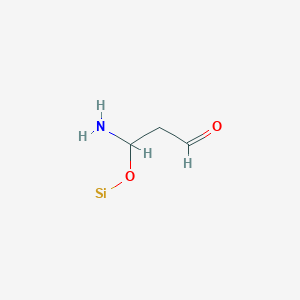
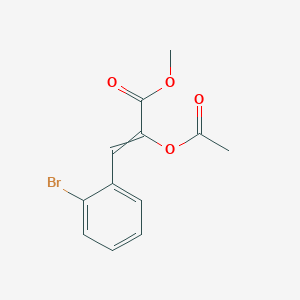
![9,9-Bis[(butylsulfanyl)methyl]-9H-fluorene](/img/structure/B14199984.png)
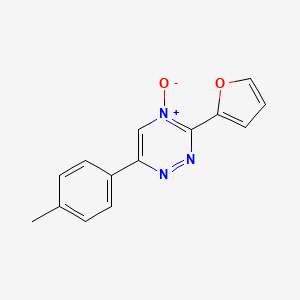
![2-{[1-(4-Bromophenyl)but-3-en-1-yl]amino}phenol](/img/structure/B14200001.png)
![Benzenemethanamine, N-[2-methyl-2-(phenylseleno)propylidene]-](/img/structure/B14200004.png)
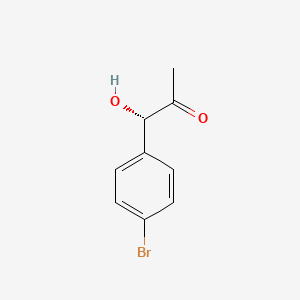
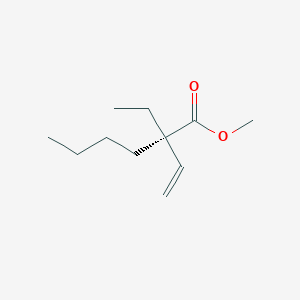
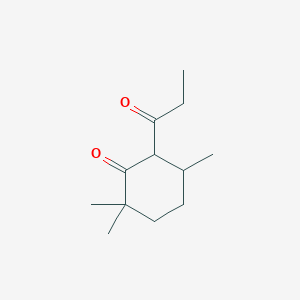
![4-[(Cyclohexylmethyl)amino]-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B14200029.png)
